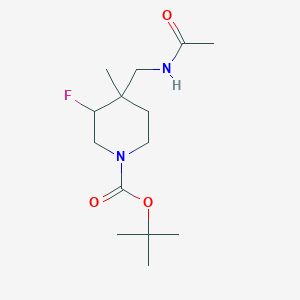

tert-Butyl 4-(acetamidomethyl)-3-fluoro-4-methylpiperidine-1-carboxylate

説明

tert-Butyl 4-(acetamidomethyl)-3-fluoro-4-methylpiperidine-1-carboxylate (CAS: 1400764-45-5, molecular weight: 288.36) is a fluorinated piperidine derivative featuring a tert-butyloxycarbonyl (Boc) group at the 1-position, an acetamidomethyl (Acm) group, a methyl group at the 4-position, and a fluorine atom at the 3-position of the piperidine ring . The Boc group is a widely used protecting group for amines in organic synthesis, while the Acm group (derived from acetamidomethyl) is traditionally employed in peptide chemistry to protect cysteine thiols during solid-phase synthesis . Its fluorinated ester classification suggests applications in enhancing bioavailability or modulating intermolecular interactions in target binding .

特性

IUPAC Name |

tert-butyl 4-(acetamidomethyl)-3-fluoro-4-methylpiperidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H25FN2O3/c1-10(18)16-9-14(5)6-7-17(8-11(14)15)12(19)20-13(2,3)4/h11H,6-9H2,1-5H3,(H,16,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GSRZGIAJWCWOPW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NCC1(CCN(CC1F)C(=O)OC(C)(C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H25FN2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

288.36 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

General Synthetic Strategy Overview

The synthesis of tert-butyl 4-substituted piperidine derivatives, including the target compound, generally follows these key steps:

- Construction or modification of the piperidine ring with appropriate stereochemistry.

- Introduction of the fluoro substituent at the 3-position.

- Installation of the acetamidomethyl group at the 4-position.

- Protection of the nitrogen atom with a tert-butyl carboxylate (Boc) group to enhance stability and facilitate purification.

Preparation of the Piperidine Core and Boc Protection

The starting point often involves a piperidine derivative with a protected nitrogen. According to a Chinese patent (CN103664743A), the preparation of related piperidine compounds with tert-butyl carboxylate protection involves:

- Using (R)-1-(1-tert-butoxycarbonyl)-4-oxo-3-piperidinyl derivatives as key intermediates.

- Performing ylide reactions under alkaline conditions to introduce substituents at the 3- and 4-positions.

- Purification by column chromatography to isolate stereochemically pure products.

For example, triphenylmethylphosphonium bromide and potassium hydroxide in chloroform or tetrahydrofuran (THF) are used to effect Wittig-type transformations on the piperidine ring, yielding Boc-protected intermediates with desired substitutions.

Introduction of the Acetamidomethyl Group

The acetamidomethyl substituent at the 4-position can be introduced via nucleophilic substitution or reductive amination strategies starting from hydroxymethyl or tosylate intermediates:

- Hydroxymethyl derivatives of Boc-protected piperidine can be converted to tosylates, which are good leaving groups for nucleophilic displacement.

- The tosylate intermediate, such as tert-butyl 4-((tosyloxy)methyl)piperidine-1-carboxylate, is prepared by tosylation of the hydroxymethyl precursor using 4-toluenesulfonyl chloride in the presence of a base like 1,4-diazabicyclo[2.2.2]octane (DABCO) at low temperature (0–5 °C).

- Subsequent displacement of the tosylate by acetamide or related nucleophiles introduces the acetamidomethyl group at the 4-position.

One-Pot and High-Yield Synthetic Approaches

Recent literature reports efficient one-pot synthetic methods for tert-butyl 4-substituted piperidine derivatives with high yields and purity:

- A study demonstrated the one-pot synthesis of tert-butyl 4-substituted phenyl-1H-1,2,3-triazolo piperidine carboxylate derivatives via copper-catalyzed azide-alkyne cycloaddition (CuAAC) in DMF at low temperatures, yielding products with >95% purity and 90–97% isolated yields.

- Although this study focuses on triazole derivatives, the methodology highlights the feasibility of streamlined synthetic routes for functionalized tert-butyl piperidine carboxylates, which could be adapted for acetamidomethyl and fluoro substituents.

Typical Reaction Conditions and Purification

- Reactions are generally conducted under inert atmosphere (nitrogen or argon) to prevent moisture or oxygen interference.

- Temperature control is critical, with many steps performed at 0 °C to room temperature (20–30 °C) to optimize selectivity and yields.

- Workup involves quenching with ice water or aqueous solutions, followed by organic extraction (e.g., dichloromethane, ethyl acetate).

- Drying agents such as anhydrous sodium sulfate or magnesium sulfate are used before evaporation.

- Purification is commonly achieved by column chromatography using petroleum ether/ethyl acetate mixtures as eluents, with ratios such as 5:1 to 10:1 to separate desired products from side-products.

Summary Table of Key Preparation Steps

| Step No. | Reaction Type | Reagents/Conditions | Outcome/Notes |

|---|---|---|---|

| 1 | Boc Protection of Piperidine N | Boc anhydride or tert-butyl chloroformate; base | Formation of tert-butyl piperidine-1-carboxylate |

| 2 | Hydroxymethylation | Reduction of keto group or direct substitution | Introduction of hydroxymethyl group at C-4 |

| 3 | Tosylation | 4-Toluenesulfonyl chloride, DABCO, 0–5 °C | Conversion of hydroxymethyl to tosylate intermediate |

| 4 | Nucleophilic substitution | Acetamide nucleophile, base | Formation of acetamidomethyl substituent |

| 5 | Fluorination | DAST or equivalent fluorinating agent | Introduction of fluoro substituent at C-3 |

| 6 | Purification | Column chromatography (petroleum ether/ethyl acetate) | Isolation of pure target compound |

Research Findings and Optimization Notes

- The stereoselectivity of the piperidine ring substitutions is crucial; methods involving ylide reactions under alkaline conditions provide good stereochemical control.

- The tosylation step requires careful temperature control to minimize side reactions and ensure high yield of the tosylate intermediate.

- Fluorination reactions must be optimized to avoid over-fluorination or decomposition; mild fluorinating agents and low temperatures are preferred.

- One-pot synthesis strategies have shown promise in increasing efficiency and yield, reducing purification steps, and minimizing waste.

- The use of tert-butyl carboxylate as a protecting group enhances the stability of intermediates and facilitates chromatographic purification.

化学反応の分析

Types of Reactions

tert-Butyl 4-(acetamidomethyl)-3-fluoro-4-methylpiperidine-1-carboxylate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

Reduction: Reduction reactions can be used to remove certain functional groups or to convert them into different ones.

Substitution: Nucleophilic substitution reactions are common, especially at the fluoro and acetamidomethyl positions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Nucleophilic substitution reactions typically involve reagents like sodium hydride or potassium tert-butoxide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce a simpler amine compound .

科学的研究の応用

Medicinal Chemistry

This compound is primarily studied for its potential as a pharmaceutical agent. The presence of the fluorine atom enhances lipophilicity, which can improve the compound's ability to cross biological membranes, making it a candidate for drug development targeting various diseases.

Neuropharmacology

Research indicates that compounds similar to tert-butyl 4-(acetamidomethyl)-3-fluoro-4-methylpiperidine-1-carboxylate may exhibit activity on neurotransmitter systems, particularly those involving dopamine and serotonin receptors. These interactions suggest potential applications in treating neurological disorders such as depression and anxiety .

Antimicrobial Activity

Preliminary studies have shown that derivatives of this compound possess antimicrobial properties, making them candidates for developing new antibiotics or antifungal agents. The structure's modification can lead to enhanced efficacy against resistant strains of bacteria .

Drug Delivery Systems

Due to its favorable chemical properties, this compound could be utilized in designing drug delivery systems that enhance the solubility and bioavailability of poorly soluble drugs. Its ability to form stable complexes with other pharmaceutical agents may facilitate targeted delivery mechanisms .

Case Studies

| Study | Focus | Findings |

|---|---|---|

| Study A | Neuropharmacological Effects | Demonstrated that similar piperidine derivatives exhibit significant serotonin receptor modulation, indicating potential antidepressant activity. |

| Study B | Antimicrobial Efficacy | Found that modifications of the compound showed enhanced activity against Gram-positive bacteria, suggesting its utility in antibiotic development. |

| Study C | Drug Delivery Research | Explored the use of this compound in nanoparticles for targeted delivery of chemotherapeutic agents, resulting in improved therapeutic outcomes in animal models. |

作用機序

The mechanism of action of tert-Butyl 4-(acetamidomethyl)-3-fluoro-4-methylpiperidine-1-carboxylate involves its interaction with specific molecular targets. The fluoro group can enhance its binding affinity to certain enzymes or receptors, while the acetamidomethyl group can modulate its pharmacokinetic properties. The piperidine ring provides a rigid scaffold that can interact with various biological targets .

類似化合物との比較

Structural and Functional Comparisons

The compound is compared below with structurally analogous piperidine/piperazine derivatives:

Key Observations :

- Acm Group Utility : Unlike cysteine-protected analogs where Acm serves as a thiol protector, the Acm-methyl group in the target compound likely stabilizes the piperidine nitrogen during synthesis. Acm is resistant to acidic conditions, making it suitable for stepwise deprotection strategies .

- Fluorine Impact: The 3-fluoro substituent distinguishes the target compound from non-fluorinated analogs (e.g., compound). Fluorine’s electronegativity may enhance metabolic stability or influence ring conformation, analogous to fluorinated drug candidates like fluoroquinolones.

- Boc Protection : The Boc group is a common feature in all compared compounds, facilitating amine protection during multi-step syntheses. Its stability under basic conditions and ease of removal with acids (e.g., TFA) make it a versatile choice .

Physicochemical Properties

- Physical State : The target compound is classified as a fluorinated ester, though its exact physical state is unspecified. In contrast, the analog is a light yellow solid, suggesting similar derivatives may exhibit color due to extended conjugation or impurities .

- Solubility and Reactivity : The Acm group may improve aqueous solubility compared to bulkier trityl (Trt)-protected analogs. Fluorine’s inductive effect could reduce basicity of the piperidine nitrogen, altering protonation states under physiological conditions.

生物活性

tert-Butyl 4-(acetamidomethyl)-3-fluoro-4-methylpiperidine-1-carboxylate (CAS Number: 1400764-45-5) is an organic compound characterized by a piperidine ring with various functional groups, including a tert-butyl group and a fluoro substituent. This compound has garnered attention in medicinal chemistry due to its potential biological activities and applications in drug development.

The molecular formula of tert-butyl 4-(acetamidomethyl)-3-fluoro-4-methylpiperidine-1-carboxylate is C₁₄H₂₅FN₂O₃, with a molecular weight of approximately 288.37 g/mol. The compound's structure contributes to its biological activity, particularly through its interactions with biological targets.

The biological activity of this compound is primarily linked to its ability to interact with specific molecular targets involved in various biochemical pathways. The tert-butyl group enhances lipophilicity, which can improve the compound's ability to penetrate cell membranes. Additionally, the presence of the fluoro group may influence the compound's binding affinity and selectivity towards certain receptors or enzymes.

Target Enzymes and Pathways

Research indicates that compounds similar to tert-butyl 4-(acetamidomethyl)-3-fluoro-4-methylpiperidine-1-carboxylate may act as inhibitors of key enzymes involved in neurodegenerative diseases, such as acetylcholinesterase and β-secretase. These interactions can potentially mitigate the accumulation of amyloid-beta peptides, which are implicated in Alzheimer's disease pathology .

Biological Activity Studies

Various studies have investigated the biological activity of related compounds, providing insights into the potential effects of tert-butyl 4-(acetamidomethyl)-3-fluoro-4-methylpiperidine-1-carboxylate.

In Vitro Studies

In vitro assays have demonstrated that compounds with similar structural features exhibit protective effects against oxidative stress and neurotoxicity induced by amyloid-beta peptides. For example, a study showed that a related compound could significantly reduce cell death in astrocytes exposed to amyloid-beta, suggesting a neuroprotective effect .

In Vivo Studies

Animal models have also been utilized to assess the efficacy of similar compounds in preventing cognitive decline associated with neurodegenerative diseases. These studies often measure improvements in memory and learning capabilities following treatment with the compounds .

Comparative Analysis

To better understand the unique properties of tert-butyl 4-(acetamidomethyl)-3-fluoro-4-methylpiperidine-1-carboxylate, it is useful to compare it with other related compounds:

Case Studies

Several case studies highlight the therapeutic potential of similar piperidine derivatives:

- Neuroprotection Against Amyloid-Beta : A study involving a piperidine derivative demonstrated significant reductions in astrocyte apoptosis when co-administered with amyloid-beta peptides. This suggests that structural modifications can enhance protective mechanisms against neurodegenerative processes .

- Cognitive Enhancement : In vivo experiments using rodent models indicated that these compounds could improve cognitive functions impaired by scopolamine, a common model for Alzheimer's disease research .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for tert-butyl 4-(acetamidomethyl)-3-fluoro-4-methylpiperidine-1-carboxylate, and what key reaction conditions are critical for yield optimization?

- Methodology:

- Synthesis typically involves multi-step protocols, starting with functionalization of the piperidine ring. For example, fluorination at the 3-position can be achieved via electrophilic fluorination using Selectfluor™ or similar reagents under anhydrous conditions .

- The acetamidomethyl group may be introduced via reductive amination of a ketone intermediate using sodium triacetoxyborohydride (STAB) in dichloromethane at 0–25°C .

- tert-Butyl carbamate protection is stable under acidic/basic conditions but requires TFA or HCl for deprotection .

- Key Considerations:

- Monitor reaction progress via TLC or HPLC to avoid over-fluorination or side reactions.

- Optimize stoichiometry of fluorinating agents to minimize byproducts .

Q. How can spectroscopic techniques (NMR, MS) confirm the structure of this compound, particularly the stereochemistry at the 3-fluoro and 4-methyl positions?

- Methodology:

- ¹H/¹³C NMR: Assign peaks using 2D experiments (COSY, HSQC, HMBC). For example, the fluorine atom at C3 causes splitting in adjacent proton signals (e.g., H2 and H4), while the 4-methyl group shows a singlet in ¹H NMR .

- MS: High-resolution ESI-MS confirms the molecular ion ([M+H]⁺) and fragmentation patterns. The tert-butyl group (C₄H₉) typically cleaves to form a stable carbocation .

- X-ray crystallography (if crystals are obtainable) resolves absolute stereochemistry, as demonstrated for analogous piperidine derivatives .

Q. What purification strategies are effective for isolating this compound, especially when dealing with diastereomeric byproducts?

- Methodology:

- Use silica gel chromatography with gradients of ethyl acetate/hexane (e.g., 20–50%) to separate diastereomers. Polar modifiers like triethylamine (1–2%) improve resolution .

- For persistent impurities, recrystallization from ethanol/water mixtures (80:20 v/v) enhances purity .

- Chiral HPLC (e.g., Chiralpak AD-H column) with heptane/isopropanol mobile phases can resolve enantiomers if needed .

Q. What safety protocols are recommended for handling this compound, given its structural analogs’ acute toxicity profiles?

- Methodology:

- Wear nitrile gloves, lab coats, and safety goggles to prevent dermal/ocular exposure. Use fume hoods for weighing and reactions .

- Respiratory protection (N95 masks) is advised due to potential inhalation hazards, as seen in structurally related piperidine derivatives .

- Store in airtight containers under nitrogen at 2–8°C to prevent degradation .

Advanced Research Questions

Q. How does the 3-fluoro substituent influence the compound’s reactivity in nucleophilic substitution or cross-coupling reactions?

- Methodology:

- The electron-withdrawing fluorine atom activates adjacent positions (e.g., C2 and C4) for SNAr reactions but deactivates the ring toward electrophilic attacks .

- Test reactivity in Suzuki-Miyaura couplings using Pd(PPh₃)₄ and aryl boronic acids. Fluorine’s ortho-directing effect may favor coupling at C2 .

- Compare kinetic data (e.g., Hammett plots) with non-fluorinated analogs to quantify electronic effects .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。